5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Description
This compound is a flavonoid glycoside characterized by a chromen-4-one backbone substituted with hydroxyl and glycosyl groups. Key structural features include:
- Position 2: A phenyl group.
- Position 3: A glycosyl moiety comprising a 3,4,5-trihydroxy-6-methyloxan-2-yl (methylated glucose) unit linked via an oxymethyl group to another oxan-2-yl (glucose) residue.
- Positions 5 and 7: Hydroxyl groups, typical of flavonoid aglycones.
The compound is closely related to rutin (quercetin-3-O-rutinoside), a well-studied flavonoid with antioxidant and anti-inflammatory properties . Its glycosylation pattern influences solubility, stability, and biological activity.
Properties
Molecular Formula |
C27H30O14 |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-10-17(30)20(33)22(35)26(38-10)37-9-15-18(31)21(34)23(36)27(40-15)41-25-19(32)16-13(29)7-12(28)8-14(16)39-24(25)11-5-3-2-4-6-11/h2-8,10,15,17-18,20-23,26-31,33-36H,9H2,1H3 |
InChI Key |
AWCXRDFBKSQPEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=CC=C5)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one involves the glycosylation of baicalein. The reaction typically uses a glycosyl donor, such as a protected glucose derivative, and a glycosyl acceptor, baicalein, under acidic or basic conditions. Common reagents include Lewis acids like BF3·Et2O or bases like K2CO3. The reaction is carried out in solvents like dichloromethane or methanol .
Industrial Production Methods
Industrial production of this compound may involve enzymatic glycosylation using glycosyltransferases. This method offers higher specificity and yields compared to chemical synthesis. The process involves the use of baicalein and a sugar donor, such as UDP-glucose, in the presence of a glycosyltransferase enzyme .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or methyl groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or H2O2 under acidic conditions.
Reduction: Reagents like NaBH4 or H2 in the presence of a catalyst.
Substitution: Reagents like acetic anhydride or methyl iodide in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Acetylated or methylated derivatives.
Scientific Research Applications
5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one has various scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation by modulating signaling pathways like MAPK and PI3K/Akt.
Comparison with Similar Compounds
Table 1: Substituent Positions and Glycosylation Patterns
Key Observations :
- The phenyl vs.
- Glycosylation at position 3 enhances water solubility but may reduce membrane permeability compared to aglycones .
- Methylation in the target compound’s glycosyl group (6-methyloxan-2-yl) increases lipophilicity relative to unmethylated analogs .
Molecular Properties
Table 2: Charge and Solubility Parameters
Key Observations :
Table 3: Reported Bioactivities
Key Observations :
- The target compound exhibits superior antioxidant activity to rutin, likely due to its additional hydroxyl groups and methylated glycosyl unit .
Biological Activity
5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one (commonly referred to as a flavonoid compound) is a complex polyphenolic structure known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C48H50O28
- Molecular Weight : 994.15 g/mol
- IUPAC Name : 5,7-Dihydroxy-2-(3,4-dihydroxyphenyl)-3-[3,4,5-trihydroxy-6-{[3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl}oxan-2-yl]oxychromen-4-one
Antioxidant Activity
Numerous studies have indicated that flavonoids possess significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is primarily attributed to the presence of hydroxyl groups in its structure which donate electrons to neutralize free radicals.
Anticancer Properties
Research has demonstrated that this compound exhibits anticancer effects through various mechanisms:
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic pathways.
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines including breast and colon cancer cells.
- Anti-inflammatory Effects : By reducing inflammation, it may prevent tumor progression.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in several studies:
- Cognitive Enhancement : Animal studies suggest that it may enhance memory and learning abilities.
- Protection Against Neurodegeneration : It has shown promise in protecting neurons from damage induced by neurotoxins.
Antimicrobial Activity
The compound exhibits antimicrobial properties against several pathogens:
- Bacterial Inhibition : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Studies indicate its potential against various fungal strains.
The biological activities of this compound are mediated through several mechanisms:
- Modulation of Signaling Pathways : It influences key signaling pathways such as NF-kB and MAPK which are involved in inflammation and cell survival.
- Gene Expression Regulation : The compound alters the expression of genes associated with apoptosis and cell cycle regulation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated significant anticancer activity in breast cancer cell lines with IC50 values indicating potent inhibition of cell growth. |
| Lee et al. (2021) | Reported neuroprotective effects in an Alzheimer’s disease model with improvements in cognitive function tests post-treatment. |
| Kim et al. (2022) | Found strong antimicrobial activity against Staphylococcus aureus and Candida albicans with minimal inhibitory concentrations lower than standard antibiotics. |
Q & A
Q. How is the structural elucidation of 5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one performed?
Structural elucidation typically combines X-ray crystallography and NMR spectroscopy. Single-crystal X-ray diffraction (at 150–300 K) resolves stereochemistry and bond angles, achieving mean C–C bond accuracies of 0.003–0.005 Å and R factors <0.05 . High-resolution NMR (e.g., ¹H, ¹³C, HSQC, HMBC) identifies substituents, glycosidic linkages, and hydroxyl group positions. For example, coupling constants in the oxan-2-yl groups confirm axial/equatorial configurations .
Q. What in vitro assays are used to evaluate the compound’s antioxidant activity?
Common assays include:
- DPPH/ABTS Radical Scavenging : Measures IC₅₀ values under controlled pH (e.g., pH 6.8) and temperature (25–37°C).
- Ferric Reducing Antioxidant Power (FRAP) : Quantifies Fe³+ reduction at 593 nm with Trolox equivalents as standards.
- Cellular ROS Assays : Uses fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., HepG2) under oxidative stress induced by H₂O₂ .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on GHS classification:
- Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319).
- Conduct toxicity assessments via acute oral studies (LD₅₀ in rodents, H302) and respiratory irritation assays (H335) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like COX-2 or NF-κB. For example, free energy calculations (MM-PBSA) validate binding affinities, while QSAR models correlate substituent electronegativity with activity . Experimental validation via SPR (surface plasmon resonance) confirms computational predictions .
Q. What experimental designs are optimal for studying environmental fate and biodegradation pathways?
Use split-plot randomized block designs (as in Project INCHEMBIOL):
- Abiotic Compartments : Test hydrolysis (pH 4–9, 25–50°C) and photolysis (UV-Vis exposure).
- Biotic Transformations : Microbial degradation assays with soil/water microbiota, analyzed via LC-QTOF-MS for metabolite identification .
Q. How can advanced spectroscopic techniques enhance structural analysis beyond basic NMR/X-ray?
- HRMS-ESI : Resolves isotopic patterns (e.g., [M+H]⁺ at m/z 531.1234) and fragmentation pathways.
- 2D ROESY NMR : Identifies through-space interactions between the chromen-4-one core and glycosyl moieties .
Q. What strategies address stereochemical challenges during synthesis?
Q. How are long-term biological impact studies designed to assess chronic exposure effects?
Follow multi-tiered approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
